1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(5-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H8FNO2 and a molecular weight of 181.16 g/mol. This compound is notable for its applications in various fields of science and industry, particularly in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(5-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(5-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and inflammatory conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
1-(5-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(5-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
1-(5-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid:
1-(5-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid: The presence of a methyl group instead of a halogen atom results in different chemical behavior and uses.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1256807-04-1 |
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Molecular Formula |
C9H8FNO2 |
Molecular Weight |
181.16 g/mol |
IUPAC Name |
1-(5-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H8FNO2/c10-7-3-6(4-11-5-7)9(1-2-9)8(12)13/h3-5H,1-2H2,(H,12,13) |
InChI Key |
IQEIYKMKTWSNMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CN=C2)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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